Letosteine

Description

This compound is a mucolytic used in the treatment of chronic bronchopneumopathies and related conditions.

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

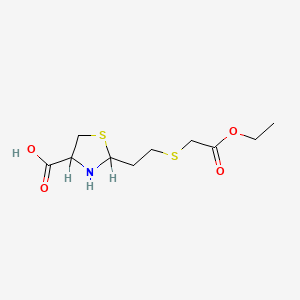

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-ethoxy-2-oxoethyl)sulfanylethyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S2/c1-2-15-9(12)6-16-4-3-8-11-7(5-17-8)10(13)14/h7-8,11H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOCLISPVJZJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866372 | |

| Record name | Letosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53943-88-7 | |

| Record name | Letosteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53943-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Letosteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053943887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Letosteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08939 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Letosteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Letosteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LETOSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MVF9U95DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Letosteine's Mechanism of Action in Mucolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letosteine is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus. As a prodrug, this compound is distinguished by its possession of two blocked thiol groups, which are metabolically activated in vivo to exert their therapeutic effects. The primary mechanism of action involves the disruption of disulfide bonds within mucus glycoproteins, leading to a reduction in mucus viscosity and elasticity. This guide provides an in-depth exploration of the core mechanisms of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing its functional pathways. While this compound's clinical efficacy is established, this paper also highlights areas where further research into its specific molecular interactions and signaling pathways is warranted.

Core Mechanism of Action

This compound's efficacy as a mucolytic agent stems from a multi-faceted approach that combines direct mucolysis with antioxidant activity and potential regulation of mucus-producing cells.[1]

Mucolytic Action: Disulfide Bond Disruption

The fundamental structure of mucus is maintained by a complex network of high-molecular-weight glycoproteins, or mucins. These mucin monomers are interconnected by covalent disulfide bonds (-S-S-), which are critical for the gel-like structure and viscoelastic properties of mucus.[2]

This compound is a thiol-containing compound, but its thiol (-SH) groups are initially in a "blocked" or protected state.[3] Following oral administration and systemic absorption, this compound undergoes hepatic metabolism. This metabolic process unblocks the thiol groups, releasing active metabolites that possess free sulfhydryl moieties.[1] These active metabolites then directly interact with the mucin polymer network in the bronchial secretions.

The free sulfhydryl groups act as potent reducing agents, cleaving the disulfide bonds that link the mucin fibers. This depolymerization of the mucin network results in smaller, less cross-linked glycoproteins, leading to a significant reduction in both the viscosity and elasticity of the mucus.[2] This change in rheological properties makes the mucus less tenacious and easier to clear from the respiratory tract through normal physiological processes like ciliary movement and coughing.[2]

Figure 1: Pharmacokinetic and pharmacodynamic pathway of this compound mucolysis.

Antioxidant Properties

Oxidative stress in the respiratory tract, driven by reactive oxygen species (ROS) from inflammatory cells and external pollutants, is known to exacerbate mucus hypersecretion and inflammation.[2] this compound exhibits significant antioxidant properties by directly scavenging these harmful ROS.[1][2]

In vitro studies have demonstrated that metabolically activated this compound can neutralize several key ROS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and hydroxyl radicals (•OH).[3] This antioxidant action is attributed to the reactivity of its free thiol groups.[3] By reducing the burden of oxidative stress, this compound helps to mitigate the associated inflammation and mucus hypersecretion, contributing to its overall therapeutic effect.[2]

Regulation of Mucus Secretion

In addition to its direct action on the mucus gel, research suggests that this compound may modulate the production of mucus at a cellular level.[2] It is proposed to influence the activity of goblet cells and submucosal glands, the primary sources of respiratory mucins.[2] By regulating the synthesis and secretion of mucus, this compound may help to restore a healthier balance, preventing the pathological overproduction seen in chronic respiratory diseases.[2] However, the specific signaling pathways through which this compound exerts these cellular effects have not yet been fully elucidated in the available literature.

Quantitative Data Summary

The following tables summarize the available quantitative data on the clinical efficacy and antioxidant activity of this compound.

Clinical Efficacy

A multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial compared the efficacy of this compound to ambroxol hydrochloride in patients with respiratory diseases characterized by sputum thickening and difficulty in expectoration.[1]

| Outcome Measure | This compound (50 mg t.i.d.) | Ambroxol HCl (30 mg t.i.d.) | P-value |

| Patients Analyzed (FAS) | 113 | 116 | N/A |

| Total Effectiveness Rate | 95.58% | 95.69% | > 0.05 |

| Total Improvement Rate | 99.12% | 99.14% | > 0.05 |

| FAS: Full Analysis Set. The study concluded that this compound and ambroxol hydrochloride provided equivalent efficacy and safety.[1] |

Antioxidant Activity

An in vitro, cell-free study measured the concentration of hydrolyzed this compound required to reduce the concentration of specific reactive oxygen species by 50% (IC₅₀).[3]

| Reactive Oxygen Species (ROS) | This compound Concentration for 50% Reduction (IC₅₀) |

| Hydrogen Peroxide (H₂O₂) | 200 µmol/L |

| Hypochlorous Acid (HOCl) | 15 µmol/L |

| Hydroxyl Radical (•OH) | 350 µmol/L |

| Note: Antioxidant activity was observed only after alkaline hydrolysis to free the blocked thiol groups, mimicking in vivo metabolism.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

Clinical Trial: Comparative Efficacy and Safety

This protocol is based on the multicenter, randomized, controlled trial comparing this compound and ambroxol hydrochloride.[1]

-

Objective: To compare the efficacy and safety of this compound and ambroxol hydrochloride for treating sputum thickening and expectoration difficulty in patients with acute or chronic respiratory diseases.

-

Study Design: A multicenter, randomized, double-masked, double-dummy, positive-drug parallel-controlled trial.

-

Patient Population: 240 patients with diagnosed acute or chronic respiratory diseases presenting with thickened sputum and difficulty in expectoration.

-

Inclusion Criteria (Inferred):

-

Adult patients (18 years or older).

-

Clinical diagnosis of an acute or chronic respiratory disease (e.g., bronchitis, COPD).

-

Patient-reported symptoms of viscous sputum and/or difficulty coughing up secretions.

-

Willingness to provide informed consent.

-

-

Exclusion Criteria (Inferred):

-

Known hypersensitivity to this compound or ambroxol.

-

Severe hepatic or renal impairment.

-

Concomitant use of other mucolytic agents.

-

Pregnancy or lactation.

-

-

Intervention:

-

Group A (n=120): this compound 50 mg (oral) + Ambroxol-matched placebo, administered three times daily.

-

Group B (n=120): Ambroxol hydrochloride 30 mg (oral) + this compound-matched placebo, administered three times daily.

-

-

Treatment Duration: 5 to 14 days.

-

Primary Outcome Measures:

-

Total Effectiveness Rate: Assessed based on a predefined scoring system for clinical symptoms (e.g., cough frequency, sputum viscosity, ease of expectoration).

-

Total Improvement Rate: A broader measure capturing any degree of positive change in symptoms.

-

-

Secondary Outcome Measures:

-

Changes in post-treatment Immunoglobulin A (IgA) levels.

-

Therapeutic evaluation scores of individual clinical symptoms.

-

-

Statistical Analysis: Efficacy and safety data were analyzed for both the Full Analysis Set (FAS) and the Per-Protocol Set (PPS). Inter-group comparisons were performed using appropriate statistical tests (e.g., Chi-squared test for rates), with a P-value > 0.05 considered not statistically significant.

Figure 2: Workflow for a double-dummy, parallel-group clinical trial.

In Vitro Assay: ROS Scavenging Activity

This protocol describes a representative cell-free system to determine the antioxidant capacity of a test compound, based on the study of this compound's activity.[3]

-

Objective: To quantify the ability of hydrolyzed this compound to scavenge specific reactive oxygen species (ROS).

-

Materials:

-

This compound.

-

Solutions for generating specific ROS (e.g., H₂O₂, NaOCl for HOCl, Fenton reaction system for •OH).

-

Detection reagents/probes specific to each ROS (e.g., Amplex Red for H₂O₂, spectrophotometric probes for others).

-

Sodium hydroxide (NaOH) for alkaline hydrolysis.

-

Phosphate-buffered saline (PBS).

-

Spectrophotometer or fluorometer.

-

-

Methodology:

-

Drug Preparation: Prepare a stock solution of this compound. For each experiment, subject an aliquot of the stock solution to alkaline hydrolysis with NaOH to unblock the thiol groups, mimicking metabolic activation. Neutralize the pH afterward.

-

Reaction Setup: In a multi-well plate or cuvette, combine the ROS-generating system, the specific detection probe, and varying concentrations of the hydrolyzed this compound solution (e.g., from 1 µM to 500 µM).

-

Control Groups:

-

Positive Control: A known antioxidant (e.g., N-acetylcysteine, MESNA).

-

Negative Control: Reaction mixture without any antioxidant, representing 100% ROS activity.

-

Blank: Reaction mixture without the ROS-generating system to measure background signal.

-

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specified period.

-

Measurement: Measure the absorbance or fluorescence of the detection probe using a spectrophotometer or fluorometer. The signal intensity is inversely proportional to the scavenging activity of the test compound.

-

Calculation:

-

Calculate the percentage of ROS scavenging for each this compound concentration relative to the negative control.

-

Plot the percentage of scavenging against the log of the this compound concentration.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the ROS) from the resulting dose-response curve.

-

-

In Vitro Assay: Mucus Rheology Measurement

While specific quantitative data for this compound's effect on mucus rheology is not available in the cited literature, this protocol describes a standard method for evaluating the mucolytic activity of a compound in vitro.

-

Objective: To measure the change in viscoelastic properties (elastic modulus G' and viscous modulus G'') of a mucus sample after treatment with a mucolytic agent.

-

Materials:

-

Sputum sample collected from patients or a mucus simulant (e.g., porcine gastric mucin, bovine submaxillary mucin).

-

Test compound (e.g., hydrolyzed this compound).

-

Control solution (e.g., saline).

-

Cone-plate or parallel-plate rheometer.

-

-

Methodology:

-

Sample Preparation: Collect and pool sputum samples, removing excess saliva. If using a simulant, prepare it according to established protocols to achieve viscoelastic properties similar to human bronchial mucus.

-

Loading: Carefully load a precise volume of the mucus sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

-

Equilibration: Lower the upper cone/plate to the measurement gap and allow the sample to equilibrate at a physiological temperature (37°C) for a set time. Use a solvent trap to prevent sample dehydration.

-

Baseline Measurement: Perform an oscillatory frequency sweep at a low, constant strain (within the linear viscoelastic region) to determine the baseline G' and G'' of the untreated mucus across a range of frequencies (e.g., 0.1 to 100 rad/s).

-

Treatment: Add a small, defined volume of the test compound (hydrolyzed this compound) or control solution to the sample and gently mix, or apply to a fresh, parallel sample.

-

Incubation: Incubate the treated sample for a defined period (e.g., 30 minutes) at 37°C.

-

Post-Treatment Measurement: Repeat the oscillatory frequency sweep (Step 4) on the treated sample.

-

Analysis: Compare the G' and G'' values before and after treatment. A significant decrease in both moduli indicates effective mucolytic activity. The results can be expressed as a percentage reduction from baseline.

-

Role in Cellular Signaling Pathways (Hypothesized)

Direct evidence detailing the specific signaling pathways modulated by this compound is limited in current literature. However, based on its potent antioxidant activity and the known mechanisms of other thiol-based mucolytics, a hypothetical model can be proposed.

Oxidative stress is a key activator of pro-inflammatory signaling cascades in airway epithelial cells. A central pathway is the Nuclear Factor-kappa B (NF-κB) pathway. ROS can lead to the degradation of IκB, the inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including cytokines (e.g., IL-6, IL-8) and mucin genes (e.g., MUC5AC).

As an antioxidant, this compound could theoretically suppress the activation of the NF-κB pathway by reducing the upstream ROS trigger. This would lead to decreased production of inflammatory mediators and a reduction in mucus hypersecretion, complementing its direct mucolytic effects. This remains a plausible but unconfirmed mechanism requiring further investigation.

Figure 3: A general pathway for antioxidant mucolytics' anti-inflammatory action.

Conclusion

This compound is an effective mucolytic agent that operates through a combination of direct rheological modification of mucus and potent antioxidant activity. Its primary mechanism involves the metabolic activation of its thiol groups, which then cleave disulfide bonds in the mucin polymer network, reducing viscosity and enhancing clearance. Clinical data confirms its efficacy is equivalent to other established agents like ambroxol. While its antioxidant capacity is quantified, further research is needed to fully elucidate its influence on cellular signaling pathways, such as the NF-κB cascade, and to provide direct quantitative measures of its impact on mucus viscoelasticity. Such investigations will further refine our understanding and could expand the therapeutic applications of this well-tolerated mucoregulatory drug.

References

- 1. Efficacy and safety of this compound in the treatment of sputum thickening and expectoration difficulty in patients with respiratory diseases: a multicenter, randomized, double-masked, double dummy, positive drug parallel controlled trial [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Scavenging of reactive oxygen species by this compound, a molecule with two blocked-SH groups. Comparison with free-SH drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Letosteine: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Experimental Evaluation of a Mucolytic Agent

Introduction

Letosteine is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus, such as chronic bronchopneumopathies.[1][2] Classified as a cysteine derivative, its therapeutic effect is primarily attributed to its ability to modify the rheological properties of bronchial secretions, thereby facilitating mucus clearance.[3][4] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, chemically known as 2-{2-[(2-ethoxy-2-oxoethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid, is a small molecule containing two blocked thiol groups.[1][2][5] Its structure is fundamental to its mechanism of action.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Citations |

| IUPAC Name | 2-{2-[(2-ethoxy-2-oxoethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid | [1][6] |

| CAS Number | 53943-88-7 | [6][7] |

| Molecular Formula | C10H17NO4S2 | [6][8] |

| SMILES | CCOC(=O)CSCCC1NC(CS1)C(O)=O | [1] |

| InChI Key | IKOCLISPVJZJEA-UHFFFAOYSA-N | [1][6] |

| UNII | 6MVF9U95DW | [2] |

| ATC Code | R05CB09 | [3] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. Key quantitative data are summarized in Table 2.

| Property | Value | Citations |

| Molar Mass | 279.38 g·mol−1 | [6][8] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 142 °C | [2][9] |

| Boiling Point | 470 °C at 760 mmHg | [2][7] |

| Density | 1.284 g/cm³ | [2][7] |

| Topological Polar Surface Area | 126 Ų | [2] |

| Acidic pKa (calculated) | 2.74 | [10] |

| Basic pKa (calculated) | 7.41 | [10] |

Pharmacological Properties

This compound exhibits a multifaceted mechanism of action, functioning as both a potent mucolytic and an antioxidant agent.

Mechanism of Action

This compound's primary role is to reduce the viscosity of mucus. This is achieved through the cleavage of disulfide bonds that cross-link mucin glycoproteins, which are responsible for the viscoelastic structure of mucus.[11][12] Although this compound itself has blocked thiol (-SH) groups, its active metabolites, formed in vivo, possess free thiol groups that directly participate in breaking these bonds.[5][13]

In addition to its mucolytic effects, this compound demonstrates significant antioxidant properties.[4][11] It can scavenge reactive oxygen species (ROS) such as hydrogen peroxide and hypochlorous acid.[13] This antioxidant activity helps to mitigate inflammation and tissue damage in the respiratory tract, which are often exacerbated by oxidative stress in chronic respiratory diseases.[4][11]

Caption: Figure 1: this compound's Dual Mechanism of Action

Pharmacokinetics

This compound is well-absorbed after oral administration.[4] It undergoes metabolism, primarily in the liver, to form active metabolites that retain mucolytic activity.[4][13] The parent drug and its metabolites are excreted mainly through the kidneys.[4] This pharmacokinetic profile allows for sustained therapeutic effects.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and evaluate this compound.

In Vitro Mucolytic Activity Assay (Representative Protocol)

This protocol describes a general method for assessing the mucolytic activity of this compound by measuring its effect on the viscosity of a mucus simulant.

1. Materials:

-

This compound

-

Mucus simulant (e.g., 10% w/v Bovine Submaxillary Mucin (BSM) in phosphate-buffered saline (PBS) pH 7.0)

-

N-acetylcysteine (NAC) as a positive control

-

PBS (pH 7.0) as a negative control

-

Suspended-level or cone-plate viscometer

-

Water bath maintained at 37°C

-

Magnetic stirrer and stir bars

2. Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of this compound and NAC in PBS. Create a series of dilutions to test a range of concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

-

Mucus Preparation: Prepare the 10% BSM solution and allow it to hydrate and mix thoroughly on a magnetic stirrer at 4°C overnight to ensure homogeneity.

-

Viscosity Measurement:

-

Pipette a defined volume of the BSM solution into a series of test tubes.

-

Add an equal volume of the test solutions (this compound dilutions, NAC control, PBS control) to the respective tubes.

-

Incubate all samples in a water bath at 37°C for 30 minutes, with gentle mixing.

-

Measure the viscosity of each sample using a pre-calibrated viscometer at 37°C.

-

-

Data Analysis:

-

Calculate the percentage reduction in viscosity for each this compound concentration relative to the negative control (PBS).

-

Compare the mucolytic activity of this compound to that of the positive control (NAC).

-

Caption: Figure 2: Workflow for In Vitro Mucolytic Assay

Pharmacokinetic Analysis in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the determination of this compound in human plasma.[6]

1. Materials and Equipment:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Reversed-phase C18 column

-

This compound analytical standard

-

Tinidazole (Internal Standard, IS)

-

Acetonitrile, Methanol (HPLC grade)

-

Human plasma (heparinized)

2. Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (Tinidazole).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Caption: Figure 3: LC-MS/MS Sample Preparation Workflow

Clinical Trial Protocol for Efficacy Assessment (Representative)

This section outlines a representative protocol for a clinical trial to evaluate the efficacy and safety of this compound in patients with acute bronchitis, based on published study designs.[12]

1. Study Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Patients with Acute Febrile Bronchitis.

2. Study Objectives:

-

Primary: To assess the effect of this compound on the clinical course and symptoms of acute febrile bronchitis compared to placebo.

-

Secondary: To evaluate the safety and tolerability of this compound in the study population.

3. Study Design:

-

Phase: Phase III

-

Design: Randomized, double-blind, parallel-group, placebo-controlled.

-

Patient Population: Children and/or adults diagnosed with acute febrile bronchitis.

-

Sample Size: Determined by power calculations to detect a statistically significant difference in the primary outcome.

4. Treatment:

-

Test Group: this compound (e.g., 50 mg) administered orally three times daily for 10 days.

-

Control Group: Matching placebo administered orally three times daily for 10 days.

5. Study Procedures and Assessments:

-

Screening Visit (Day -2 to 0): Inclusion/exclusion criteria assessment, medical history, physical examination, informed consent.

-

Randomization (Day 1): Eligible patients are randomized to either the this compound or placebo group.

-

Treatment Period (Day 1 to 10): Daily administration of the investigational product.

-

Assessments:

-

Body temperature (daily).

-

Cough severity and frequency (using a validated scale, daily).

-

Thoracic examination (auscultation findings, daily).

-

Sputum characteristics (viscosity, volume - if applicable).

-

Respiratory function tests (e.g., PEF, MEF75) at baseline and end of treatment.[12]

-

Adverse event monitoring throughout the study.

-

-

End-of-Study Visit (Day 11): Final assessments and evaluation of overall therapeutic effect.

6. Statistical Analysis:

-

The primary efficacy endpoint (e.g., time to resolution of fever, change in cough score) will be analyzed using appropriate statistical tests (e.g., t-test, ANCOVA) comparing the two treatment groups.

-

Safety data will be summarized by treatment group.

Conclusion

This compound is a well-characterized mucolytic agent with a dual mechanism of action that includes both the disruption of mucus structure and antioxidant effects. Its chemical and physical properties are well-defined, and robust analytical methods exist for its quantification in biological matrices. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of this compound and related compounds, supporting further research and development in the treatment of muco-obstructive respiratory diseases.

References

- 1. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]

- 6. Development of a novel LC-MS/MS method for the determination of this compound in human plasma and its application on pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FAQ Rheomuco | and mucus rheology | Rheomuco [rheomuco.com]

- 9. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. go.drugbank.com [go.drugbank.com]

- 12. [Clinical evaluation of this compound activity in the treatment of acute febrile bronchitis in children. Double-blind controlled study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scavenging of reactive oxygen species by this compound, a molecule with two blocked-SH groups. Comparison with free-SH drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Letosteine's Antioxidant Potential in Respiratory Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key contributor to the pathogenesis of various respiratory diseases, including chronic obstructive pulmonary disease (COPD) and bronchitis. An excess of reactive oxygen species (ROS) in respiratory cells can lead to inflammation, mucus hypersecretion, and tissue damage. Letosteine, a mucolytic agent with a chemical structure featuring two blocked thiol groups, has demonstrated significant antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant effects of this compound, with a focus on its potential applications in respiratory cell research and drug development. We will explore its mechanism of action, summarize available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction: The Role of Oxidative Stress in Respiratory Diseases

The respiratory system is constantly exposed to a high burden of oxidants from both endogenous and exogenous sources.[1] Endogenous ROS are generated by inflammatory cells like neutrophils and macrophages during processes such as the respiratory burst, a rapid release of superoxide and hydrogen peroxide to combat pathogens.[2][3] Exogenous sources include air pollutants and cigarette smoke. In a healthy state, a delicate balance is maintained by endogenous antioxidant defense mechanisms. However, in chronic respiratory diseases, this balance is disrupted, leading to a state of oxidative stress that perpetuates inflammation and cellular damage.[1]

Thiol-containing compounds are a class of drugs that can directly scavenge ROS and replenish endogenous antioxidant supplies.[4] this compound is a mucolytic agent that possesses two blocked thiol (-SH) groups in its structure.[5] Its antioxidant activity is contingent upon the in vivo or in vitro liberation of these thiol groups through hydrolysis.[5] This guide will delve into the specifics of this compound's antioxidant capabilities.

Mechanism of Action of this compound as an Antioxidant

This compound's primary mechanism as an antioxidant is rooted in its ability to act as a direct scavenger of harmful reactive oxygen species.[4][5] This action is dependent on the hydrolysis of its blocked thiol groups, which then become active and can neutralize ROS.[5]

Direct ROS Scavenging

Once hydrolyzed, the free thiol groups of this compound can directly interact with and neutralize various ROS, including:

-

Hydrogen Peroxide (H₂O₂): A relatively stable ROS that can damage cellular components.

-

Hypochlorous Acid (HOCl): A highly reactive oxidant produced by myeloperoxidase in neutrophils.

-

Hydroxyl Radical (•OH): An extremely reactive and damaging free radical.

The scavenging activity of this compound helps to reduce the overall oxidative burden on respiratory cells, thereby mitigating downstream inflammatory responses and cellular damage.[4]

Quantitative Data on this compound's Antioxidant Activity

A key study by Gressier et al. (1994) provides quantitative data on the ROS scavenging capacity of this compound in a cell-free system. The study demonstrated that this compound, after alkaline hydrolysis to activate its thiol groups, was effective in reducing the concentrations of several key ROS. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to scavenge 50% of the respective ROS, are summarized in the table below.

| Reactive Oxygen Species (ROS) | IC50 of this compound (µmol/L) | Reference |

| Hydrogen Peroxide (H₂O₂) | 200 | [5] |

| Hypochlorous Acid (HOCl) | 15 | [5] |

| Hydroxyl Radical (•OH) | 350 | [5] |

| Caption: In vitro ROS scavenging activity of hydrolyzed this compound. |

Experimental Protocols for Assessing Antioxidant Effects in Respiratory Cells

While specific in-vitro studies on this compound's effects on respiratory cell lines are limited, established protocols for evaluating the antioxidant effects of other thiol-containing compounds can be adapted for this compound. Human bronchial epithelial cell lines such as BEAS-2B or A549 are commonly used models for these studies.

Measurement of Intracellular ROS Production

A common method to quantify intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Protocol Outline:

-

Cell Culture: Plate human bronchial epithelial cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Induction of Oxidative Stress: Treat the cells with an ROS-inducing agent (e.g., hydrogen peroxide or cigarette smoke extract) in the presence or absence of varying concentrations of pre-hydrolyzed this compound.

-

Loading with DCFH-DA: After the treatment period, wash the cells and incubate them with DCFH-DA solution in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Assessment of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Principle: Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing their transcription. The activation of this pathway can be assessed by measuring the nuclear translocation of Nrf2 and the expression of its downstream target genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Protocol Outline (Western Blot for Nrf2 Nuclear Translocation):

-

Cell Treatment: Treat respiratory cells with this compound for a specified duration.

-

Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic protein fractions from the treated cells using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against Nrf2, and loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection and quantify the band intensities to determine the relative amount of Nrf2 in the nucleus.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the antioxidant effects of this compound.

Caption: this compound's mechanism of ROS scavenging.

Caption: Potential role of this compound in the Nrf2 signaling pathway.

Caption: Workflow for assessing this compound's antioxidant effects.

Conclusion and Future Directions

This compound demonstrates clear antioxidant properties through the direct scavenging of reactive oxygen species, an effect attributed to its activated thiol groups. The available quantitative data from cell-free systems confirms its potency against key oxidants implicated in respiratory diseases. While direct evidence from respiratory cell line studies is currently limited, the established methodologies for assessing oxidative stress provide a clear path for future research in this area.

For researchers and drug development professionals, this compound presents an interesting candidate for further investigation as a therapeutic agent to combat oxidative stress in chronic respiratory conditions. Future studies should focus on:

-

Validating the antioxidant effects of this compound in various human respiratory cell lines.

-

Investigating the impact of this compound on the Nrf2 signaling pathway and the expression of endogenous antioxidant enzymes.

-

Exploring the synergistic effects of this compound with other therapeutic agents used in the management of respiratory diseases.

By elucidating the cellular and molecular mechanisms of this compound's antioxidant action, its full therapeutic potential in the context of respiratory medicine can be realized.

References

- 1. Thiol-based antioxidants elicit mitochondrial oxidation via respiratory complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactive Oxygen Species Synergize to Potently and Selectively Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclophilin A inhibits A549 cell oxidative stress and apoptosis by modulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Letosteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Letosteine is a mucolytic agent utilized in the management of respiratory conditions characterized by the overproduction of thick, viscous mucus.[1] Its therapeutic efficacy is rooted in a dual mechanism of action: the direct disruption of disulfide bonds in mucin glycoproteins and potent antioxidant activity, which mitigates inflammation and mucus hypersecretion.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate further research and development.

Discovery and Development

This compound was invented by Piero del Soldato of Milan, Italy, and a United States patent for the compound was filed in the year 2000.[2] The patent for this compound is held by Nicox SA.[2] The development of this compound was driven by the need for effective mucolytic agents to treat chronic bronchopneumopathies and related respiratory disorders.[3]

Synthesis of this compound

While the specific, detailed synthesis protocol from the original patent is not widely publicly available, a plausible synthetic route for this compound, chemically known as 2-[2-(ethoxycarbonylmethylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid, can be postulated based on established organic chemistry principles and the synthesis of structurally related thiol derivatives. The core of this synthesis would involve the formation of thioether bonds and the construction of the thiazolidine ring.

Plausible Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the thioether linkages, suggesting key starting materials such as a derivative of cysteine for the thiazolidine ring, a propiolate derivative, and an activated form of thioglycolic acid.

Postulated Synthesis Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. Note: This protocol is illustrative and has not been experimentally validated from the available literature.

Step 1: Synthesis of the Thiazolidine Intermediate

-

Reaction: L-cysteine hydrochloride is reacted with a suitable aldehyde (e.g., formaldehyde or a protected equivalent) in a polar solvent.

-

Conditions: The reaction is typically carried out at room temperature with stirring. The pH may be adjusted to facilitate the cyclization.

-

Work-up: The resulting thiazolidine-4-carboxylic acid derivative is isolated by crystallization or chromatographic purification.

Step 2: Thioether Bond Formation

-

Reaction: The thiazolidine intermediate from Step 1, which contains a free thiol group, is reacted with an appropriate electrophile, such as ethyl 2-bromoacetate, in the presence of a non-nucleophilic base.

-

Conditions: The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile at room temperature.

-

Work-up: The product, this compound, is isolated by extraction and purified by column chromatography or recrystallization.

Mechanism of Action

This compound's therapeutic effects are derived from a multi-faceted mechanism of action that addresses both the physical properties of mucus and the underlying inflammatory processes.

Mucolytic Activity

The primary mucolytic action of this compound is attributed to its free thiol groups, which become available after in vivo metabolism.[1] These thiols participate in disulfide exchange reactions with the cysteine residues of mucin glycoproteins. This breaks the cross-linked structure of the mucus, reducing its viscosity and elasticity, and facilitating its clearance from the respiratory tract through ciliary action and coughing.[1]

Antioxidant and Anti-inflammatory Effects

This compound is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) such as hydrogen peroxide, hypochlorous acid, and hydroxyl radicals.[4] Oxidative stress is a key contributor to chronic inflammation and mucus hypersecretion in respiratory diseases.[1] By neutralizing ROS, this compound reduces oxidative damage and downregulates inflammatory pathways, leading to a decrease in mucus production.[1]

Modulation of Goblet Cell Activity

Preclinical evidence suggests that this compound may also regulate mucus production at the cellular level by modulating the activity of goblet cells and submucosal glands, which are the primary sources of mucin secretion.[1]

Pharmacological and Clinical Data

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

| Table 1: Preclinical Pharmacokinetics of this compound in Sprague-Dawley Rats | |

| Parameter | Value |

| Dose | 20 mg/kg (intravenous and oral) |

| Oral Bioavailability | Complete |

| Excretion Route | Primarily urine |

| Urinary Recovery (0-72h, ¹⁴C-Letosteine) | ~95% |

| ¹⁴CO₂ in Expired Air | 5.1% (oral), 7.3% (intravenous) |

Data from Gachon F, et al. Drug Metab Dispos.[5]

| Table 2: In Vitro Antioxidant Activity of this compound | |

| Reactive Oxygen Species | IC₅₀ (concentration for 50% reduction) |

| Hydrogen Peroxide (H₂O₂) | 200 µM |

| Hypochlorous Acid (HOCl) | 15 µM |

| Hydroxyl Radical (•OH) | 350 µM |

Data from Gressier B, et al.[4][5] Note: Antioxidant activity was observed after alkaline hydrolysis to liberate free thiol groups.

| Table 3: Clinical Efficacy of this compound in Patients with Respiratory Diseases | |

| Parameter | Result |

| Indication | Sputum thickening and difficulty in expectoration |

| Dosage | 50 mg, three times daily |

| Total Effectiveness Rate | 95.58% |

| Total Improvement Rate | 99.12% |

Data from a multicenter, randomized, double-masked, double-dummy, positive drug parallel controlled trial comparing this compound to Ambroxol hydrochloride.[6]

Key Experimental Protocols

In Vitro Mucolytic Activity Assay

This protocol provides a method for assessing the mucolytic (viscosity-reducing) effect of a compound using porcine gastric mucin as a substitute for human bronchial mucus.[7]

-

Preparation of Mucin Solution: Prepare a 20% (w/v) solution of porcine gastric mucin in a Tris-HCl buffer (pH 7.0).

-

Incubation: Add this compound (or other test compounds) at various concentrations to the mucin solution. Incubate the mixture at 37°C for 30 minutes.

-

Viscoelasticity Measurement:

-

Rheometer Method: Use a cone-plate or parallel-plate rheometer to measure the storage modulus (G') and loss modulus (G''), which are indicators of the elastic and viscous properties of the mucin solution, respectively.

-

Glass Plate Method: A simplified method where the spread of a defined volume of the mucin solution on a glass plate is measured over time. An increase in the spread diameter indicates a decrease in viscoelasticity.

-

-

Data Analysis: Compare the viscoelasticity measurements of the drug-treated samples to a vehicle-treated control.

In Vitro Antioxidant Activity Assay (ROS Scavenging)

This protocol outlines a cell-free system to determine the ROS scavenging capacity of this compound.[4]

-

Preparation of this compound: Due to its blocked thiol groups, hydrolyze this compound in an alkaline solution to liberate the active free thiols before the assay.

-

ROS Generation:

-

Hydrogen Peroxide (H₂O₂): Use a standard solution of H₂O₂.

-

Hypochlorous Acid (HOCl): Generate HOCl by reacting sodium hypochlorite with a suitable buffer.

-

Hydroxyl Radical (•OH): Generate hydroxyl radicals using a Fenton-like reaction (e.g., Fe²⁺ + H₂O₂).

-

-

Scavenging Reaction: Incubate the hydrolyzed this compound with the respective ROS solutions for a defined period.

-

Quantification of Remaining ROS:

-

Use a suitable colorimetric or fluorometric probe that reacts with the specific ROS being tested (e.g., Amplex Red for H₂O₂, dihydrorhodamine 123 for HOCl).

-

Measure the absorbance or fluorescence and calculate the percentage of ROS scavenged by this compound compared to a control without the drug.

-

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the initial ROS.

Visualizations

Signaling Pathways and Mechanisms

Caption: Dual mechanism of action of this compound.

Experimental Workflows

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficacy and safety of this compound in the treatment of sputum thickening and expectoration difficulty in patients with respiratory diseases: a multicenter, randomized, double-masked, double dummy, positive drug parallel controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mucolytic Activity of Letosteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letosteine is a mucolytic agent recognized for its therapeutic potential in respiratory conditions characterized by mucus hypersecretion and increased viscosity. Its mechanism of action is primarily attributed to its dual properties: the disruption of disulfide bonds within the mucin glycoprotein network, leading to a reduction in mucus viscosity, and its antioxidant capabilities that mitigate oxidative stress in the airways. This technical guide provides an in-depth overview of the in vitro studies on this compound's mucolytic activity, presenting available quantitative data, detailed experimental protocols, and insights into its molecular interactions.

Core Mechanism of Action

This compound's mucolytic effect is centered on its chemical structure, which features thiol groups (-SH). These groups act as reducing agents, breaking the disulfide bonds (-S-S-) that cross-link high-molecular-weight mucin glycoproteins. This depolymerization of the mucin network results in a decrease in the viscoelasticity of mucus, facilitating its clearance from the respiratory tract.[1]

Furthermore, this compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS).[1] This action is crucial as oxidative stress is a key contributor to inflammation and mucus hypersecretion in various respiratory diseases.

Quantitative Analysis of In Vitro Efficacy

While specific quantitative data on the direct reduction of mucus viscosity by this compound from in vitro rheological studies is not extensively detailed in the public domain, the compound's potent antioxidant activity has been quantified. This antioxidant effect indirectly contributes to its overall therapeutic efficacy by reducing the inflammatory stimuli that lead to mucus overproduction.

Antioxidant Activity

In a cell-free system, this compound, after alkaline hydrolysis to expose its active thiol groups, demonstrated significant scavenging activity against various reactive oxygen species.

| Reactive Oxygen Species (ROS) | This compound Concentration for 50% Reduction (IC50) |

| Hydrogen Peroxide (H₂O₂) | 200 µmol/L |

| Hypochlorous Acid (HOCl) | 15 µmol/L |

| Hydroxyl Radical (•OH) | 350 µmol/L |

Experimental Protocols

To facilitate further research and standardized evaluation of this compound's mucolytic properties, this section outlines detailed methodologies for key in vitro experiments.

In Vitro Mucus Viscosity Measurement using a Rheometer

This protocol describes the use of a rheometer to quantify the effect of this compound on the viscoelastic properties of a mucus simulant.

Objective: To measure the change in viscosity and elasticity of a mucus-like gel after treatment with this compound.

Materials:

-

This compound

-

Mucus simulant (e.g., 20% porcine gastric mucin in Tris-HCl buffer, pH 7.0)[2]

-

Rheometer (cone-and-plate or parallel-plate geometry)[3]

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

Procedure:

-

Preparation of Mucus Simulant: Dissolve porcine gastric mucin in Tris-HCl buffer to a final concentration of 20%. Allow the solution to hydrate overnight at 4°C to ensure homogeneity.[2]

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in PBS. Generate a series of dilutions to obtain the desired final concentrations for testing.

-

Treatment of Mucus Simulant: Mix the mucus simulant with the this compound solutions (or PBS as a control) at a defined ratio (e.g., 9:1 v/v).

-

Incubation: Incubate the mixtures at 37°C for a specified period (e.g., 30 minutes) to allow for the mucolytic reaction to occur.[2]

-

Rheological Measurement:

-

Load the sample onto the rheometer plate.

-

Perform oscillatory shear measurements to determine the storage modulus (G') and loss modulus (G'').

-

Conduct steady shear measurements to determine the viscosity at different shear rates.

-

-

Data Analysis: Compare the viscosity, G', and G'' values of the this compound-treated samples to the control samples to quantify the mucolytic effect.

Quantification of Mucin Disulfide Bond Disruption

This assay quantifies the reduction of disulfide bonds in mucin, providing a direct measure of this compound's primary mucolytic mechanism.

Objective: To determine the number of free thiol groups generated by the reduction of disulfide bonds in mucin upon treatment with this compound.

Materials:

-

This compound

-

Purified mucin

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Cysteine or N-acetylcysteine (for standard curve)

-

Spectrophotometer

Procedure:

-

Preparation of Mucin Solution: Dissolve a known concentration of purified mucin in Tris-HCl buffer.

-

Treatment with this compound: Add different concentrations of this compound to the mucin solution. Include a control sample with buffer only.

-

Incubation: Incubate the samples at 37°C for a defined time to allow for the reduction of disulfide bonds.

-

Reaction with Ellman's Reagent: Add Ellman's reagent to each sample. The reagent reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

-

Spectrophotometric Measurement: Measure the absorbance of the samples at 412 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of cysteine or N-acetylcysteine to correlate absorbance with the concentration of free thiol groups.

-

Calculation: Determine the concentration of free thiols in the this compound-treated samples and compare it to the control to quantify the extent of disulfide bond reduction.

In Vitro MUC5AC Gene Expression Analysis in Bronchial Epithelial Cells

This protocol outlines a method to investigate whether this compound can modulate the expression of the major airway mucin, MUC5AC, at the genetic level.

Objective: To assess the effect of this compound on the expression of MUC5AC mRNA in human bronchial epithelial cells, particularly in an inflammatory context.

Materials:

-

Human bronchial epithelial cell line (e.g., NCI-H292)

-

Cell culture medium and supplements

-

This compound

-

Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α)

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative real-time PCR (qPCR) system and reagents (primers for MUC5AC and a housekeeping gene)

Procedure:

-

Cell Culture: Culture NCI-H292 cells to a suitable confluency.

-

Cell Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Induce MUC5AC expression by adding an inflammatory stimulus like TNF-α.

-

Include control groups (untreated, this compound only, TNF-α only).

-

-

Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR: Perform qPCR to quantify the relative expression levels of MUC5AC mRNA. Normalize the data to a stable housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the fold change in MUC5AC expression in the this compound-treated groups compared to the TNF-α-stimulated control group.

Signaling Pathways and Molecular Interactions

While direct evidence for the specific signaling pathways modulated by this compound in regulating mucin production is still emerging, the broader literature on mucolytic agents and airway inflammation points to several potential targets. The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and extracellular signal-regulated kinase (ERK), as well as the epidermal growth factor receptor (EGFR) signaling cascade, are known to be involved in the regulation of MUC5AC expression in response to inflammatory stimuli. Future research should investigate the potential of this compound to interfere with these pathways.

Workflow for Investigating this compound's Effect on Signaling Pathways

Caption: Hypothetical workflow for investigating this compound's impact on MUC5AC expression signaling.

Logical Relationship of this compound's Mucolytic Action

Caption: Direct mucolytic mechanism of this compound.

Conclusion

This compound's in vitro profile demonstrates a dual mechanism of action that is highly relevant for the treatment of respiratory diseases characterized by abnormal mucus. Its ability to directly reduce mucus viscosity by disrupting disulfide bonds, coupled with its potent antioxidant activity, provides a strong rationale for its clinical use. The experimental protocols detailed in this guide offer a framework for researchers to further quantify its mucolytic efficacy and explore its impact on cellular signaling pathways involved in mucin production. Such studies will be invaluable for optimizing its therapeutic application and for the development of novel mucoactive drugs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Testing Letosteine Efficacy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Letosteine is a mucolytic agent recognized for its capacity to modify the viscoelastic properties of mucus, thereby aiding its clearance from the respiratory tract.[1] Its therapeutic potential is attributed to a dual mechanism of action: the disruption of disulfide bonds in mucus glycoproteins via its thiol groups and the exertion of antioxidant effects through the neutralization of reactive oxygen species (ROS).[1][2] Furthermore, evidence suggests that this compound can modulate mucus production at a cellular level.[1] In vitro studies have demonstrated its antioxidant activity, particularly in scavenging various free radicals.[2][3] Analogous thiol-containing compounds have been shown to possess anti-inflammatory properties, including the inhibition of the NF-κB pathway and reduction of pro-inflammatory cytokine secretion. This document provides a comprehensive set of protocols to evaluate the efficacy of this compound in a cell culture setting, focusing on its mucolytic, antioxidant, and anti-inflammatory activities.

Recommended Cell Lines

The selection of an appropriate cell line is critical for obtaining physiologically relevant data. For studying the effects of this compound on the respiratory system, the following human cell lines are recommended:

-

Calu-3: A human bronchial adenocarcinoma cell line that, when cultured at an air-liquid interface (ALI), forms a polarized monolayer with tight junctions and mucus secretion, closely mimicking the in vivo bronchial epithelium.[4][5][6]

-

A549: A human lung adenocarcinoma cell line derived from alveolar type II epithelial cells. It is a widely used model for studying the cellular and molecular biology of the lung, including mucus production and inflammatory responses.[7][8][9]

-

Primary Human Bronchial Epithelial (HBE) Cells: These cells, cultured at an ALI, provide the most physiologically relevant in vitro model of the human airway epithelium, capable of differentiating into a pseudostratified epithelium with ciliated and mucus-producing goblet cells.[1][3][10][11]

Experimental Protocols

This section details the protocols for assessing the key bioactivities of this compound.

Assessment of Mucolytic Activity: MUC5AC Mucin Quantification

This protocol aims to quantify the effect of this compound on the production of MUC5AC, a major mucin in the respiratory tract.

a. Cell Culture and Treatment:

-

Culture Calu-3 or A549 cells in the appropriate complete growth medium until they reach 80-90% confluency. For Calu-3 cells, an air-liquid interface (ALI) culture is recommended for optimal mucus production.[4][5][12]

-

Induce mucus hypersecretion by treating the cells with an appropriate stimulus, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 24 hours.

-

Concurrently, treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (medium with the solvent used for this compound) and a positive control (a known mucolytic agent like N-acetylcysteine).

-

After the 24-hour incubation period, collect the cell culture supernatant for MUC5AC analysis.

b. MUC5AC ELISA:

-

Quantify the concentration of MUC5AC in the collected supernatants using a commercially available Human MUC5AC ELISA kit, following the manufacturer's instructions.[13][14][15][16][17]

-

Briefly, add standards and samples to the antibody-pre-coated microplate and incubate.

-

Wash the plate and add a biotin-conjugated detection antibody, followed by incubation.

-

Add a streptavidin-HRP conjugate and incubate.

-

Add a TMB substrate solution to develop the color, and then stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the MUC5AC concentration based on the standard curve.

Data Presentation:

| Treatment Group | This compound Concentration (µM) | MUC5AC Concentration (ng/mL) | % Inhibition of MUC5AC Production |

| Vehicle Control | 0 | [Value] | 0 |

| Stimulus (e.g., TNF-α) | 0 | [Value] | N/A |

| This compound | 10 | [Value] | [Value] |

| This compound | 50 | [Value] | [Value] |

| This compound | 100 | [Value] | [Value] |

| Positive Control (NAC) | [Concentration] | [Value] | [Value] |

Evaluation of Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species.

a. Cell Culture and Treatment:

-

Seed A549 or Calu-3 cells in a 96-well black-walled microplate and culture until confluent.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the fluorescent probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) and varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour. Include a vehicle control and a positive control (e.g., Quercetin).[18][19][20][21][22]

-

Wash the cells to remove the excess probe and treatment compounds.

b. ROS Induction and Measurement:

-

Induce oxidative stress by adding a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm using a fluorescence microplate reader.

-

Record fluorescence readings every 5 minutes for 1 hour.

Data Presentation:

| Treatment Group | This compound Concentration (µM) | Area Under the Curve (AUC) of Fluorescence | Cellular Antioxidant Activity (CAA) Unit |

| Vehicle Control | 0 | [Value] | 0 |

| This compound | 10 | [Value] | [Value] |

| This compound | 50 | [Value] | [Value] |

| This compound | 100 | [Value] | [Value] |

| Positive Control (Quercetin) | [Concentration] | [Value] | [Value] |

Assessment of Anti-inflammatory Activity

This involves quantifying the effect of this compound on the production of pro-inflammatory cytokines and its impact on key inflammatory signaling pathways.

a. Cell Culture and Treatment:

-

Culture A549 or Calu-3 cells in a 24-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

-

Stimulate inflammation by adding a pro-inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.

-

Collect the cell culture supernatant for cytokine analysis.

b. IL-6 and TNF-α ELISA:

-

Measure the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.[23][24][25][26][27]

Data Presentation:

| Treatment Group | This compound Concentration (µM) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |

| Unstimulated Control | 0 | [Value] | [Value] |

| Vehicle Control + LPS | 0 | [Value] | [Value] |

| This compound + LPS | 10 | [Value] | [Value] |

| This compound + LPS | 50 | [Value] | [Value] |

| This compound + LPS | 100 | [Value] | [Value] |

a. Cell Culture and Treatment:

-

Culture A549 or Calu-3 cells to 80-90% confluency.

-

Pre-treat with this compound at various concentrations for 1 hour.

-

Stimulate with LPS (1 µg/mL) for a shorter duration suitable for pathway activation (e.g., 30-60 minutes for NF-κB, 15-30 minutes for MAPK).

-

Lyse the cells to extract total protein or nuclear/cytoplasmic fractions.

b. Western Blotting for MAPK Phosphorylation:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[2][28]

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of key MAPK proteins (e.g., p38, ERK1/2).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify band intensities and express the results as a ratio of phosphorylated to total protein.

c. NF-κB Activation Assay:

-

Isolate nuclear and cytoplasmic protein fractions using a commercial kit.

-

Determine the concentration of the p65 subunit of NF-κB in each fraction by Western blot or an NF-κB p65 transcription factor assay kit.[29][30][31][32][33] An increase in the nuclear-to-cytoplasmic ratio of p65 indicates activation.

Data Presentation:

| Treatment Group | This compound Concentration (µM) | Ratio of p-p38 to total p38 | Ratio of p-ERK to total ERK | Ratio of Nuclear to Cytoplasmic NF-κB p65 |

| Unstimulated Control | 0 | [Value] | [Value] | [Value] |

| Vehicle Control + LPS | 0 | [Value] | [Value] | [Value] |

| This compound + LPS | 10 | [Value] | [Value] | [Value] |

| This compound + LPS | 50 | [Value] | [Value] | [Value] |

| This compound + LPS | 100 | [Value] | [Value] | [Value] |

Visualizations

Caption: Experimental workflow for testing this compound efficacy.

Caption: Potential signaling pathways modulated by this compound.

References

- 1. med.unc.edu [med.unc.edu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Protocol For Differentiating Primary Human Small Airway Epithelial Cells at the Air-liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. corning.com [corning.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A549 Cell Subculture Protocol [a549.com]

- 8. A549 | Culture Collections [culturecollections.org.uk]

- 9. synthego.com [synthego.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. med.unc.edu [med.unc.edu]

- 12. An Air-liquid Interface Bronchial Epithelial Model for Realistic, Repeated Inhalation Exposure to Airborne Particles for Toxicity Testing [jove.com]

- 13. Human Mucin 5AC ELISA Kit - Extracellular (ab303761) | Abcam [abcam.com]

- 14. elkbiotech.com [elkbiotech.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]

- 17. biomatik.com [biomatik.com]

- 18. 2.5. Cellular Antioxidant Activity (CAA) Assay [bio-protocol.org]

- 19. CAA (cellular antioxidant activity) assay [bio-protocol.org]

- 20. kamiyabiomedical.com [kamiyabiomedical.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. fn-test.com [fn-test.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. bmgrp.com [bmgrp.com]

- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tools.thermofisher.com [tools.thermofisher.com]

- 30. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 31. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 32. cdn.caymanchem.com [cdn.caymanchem.com]

- 33. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of Letosteine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Letosteine is a mucolytic agent used in the treatment of chronic bronchopulmonary diseases.[1] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, aiding in the determination of its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This application note details a rapid, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described method utilizes a simple protein precipitation step for sample preparation and offers high throughput with a short chromatographic run time, making it suitable for clinical research and drug development.[1][4]

Experimental Workflow

Figure 1: Experimental workflow for the LC-MS/MS quantification of this compound in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Tinidazole (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: Agilent 1200 Series or equivalent

-

Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.[1][4]

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Tinidazole).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: C18 analytical column

-

Mobile Phase: Acetonitrile and 1 mM ammonium acetate (pH 3.2 with formic acid)[5]

-

Flow Rate: 0.3 mL/min[5]

Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion multiple-reaction-monitoring (MRM) mode.[1][4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

Quantitative Data Summary

The method was validated for its performance and demonstrated excellent linearity, precision, accuracy, and recovery.[1]

Calibration Curve and Linearity

| Parameter | Value |

| Concentration Range | 0.1140 - 152.0 µg/L |

| Correlation Coefficient (r) | ≥ 0.9974 |

Table 1: Linearity of the LC-MS/MS method for this compound quantification.[1]

Precision and Accuracy

| Quality Control Level | Intraday Precision (%RSD) | Interday Precision (%RSD) |

| Low QC | ≤ 5.83% | ≤ 5.26% |

| Medium QC | ≤ 5.83% | ≤ 5.26% |

| High QC | ≤ 5.83% | ≤ 5.26% |

Table 2: Precision of the LC-MS/MS method for this compound quantification.[1][5]

| Quality Control Level | Intraday Accuracy (%) | Interday Accuracy (%) |

| Low QC | 99.6% to 105.0% | 95.0% to 100.5% |

| Medium QC | 99.6% to 105.0% | 95.0% to 100.5% |

| High QC | 99.6% to 105.0% | 95.0% to 100.5% |

Table 3: Accuracy of the LC-MS/MS method for this compound quantification.[5]

Extraction Recovery and Stability

| Parameter | Value |

| Extraction Recovery | 71.8% - 73.0% |

| Stability (RE) | -8.45% to 9.03% |